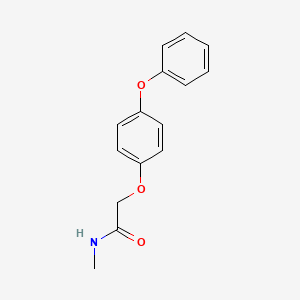
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is a synthetic compound that combines the structural features of tert-butoxycarbonyl (Boc) protecting group, dichlorophenyl group, and L-tyrosine. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and 2,6-dichlorophenol for the phenylation step .
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Partially or fully dechlorinated phenyl derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the L-tyrosine moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosine: Lacks the dichlorophenyl group, making it less hydrophobic.
O-(2,6-Dichlorophenyl)-L-tyrosine: Lacks the Boc protection, making it more reactive at the amino group.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is unique due to the combination of the Boc protecting group and the dichlorophenyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
918419-25-7 |
|---|---|
Molekularformel |
C20H21Cl2NO5 |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
(2S)-3-[4-(2,6-dichlorophenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H21Cl2NO5/c1-20(2,3)28-19(26)23-16(18(24)25)11-12-7-9-13(10-8-12)27-17-14(21)5-4-6-15(17)22/h4-10,16H,11H2,1-3H3,(H,23,26)(H,24,25)/t16-/m0/s1 |
InChI-Schlüssel |
NGZQEXJKYJRAEY-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)



![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)




![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)
